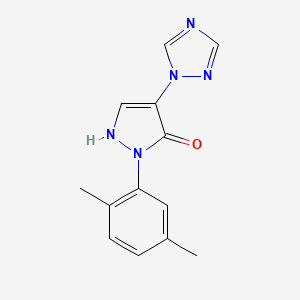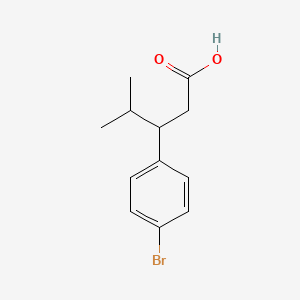
3-(4-Bromophenyl)-4-methylpentanoic acid
説明
3-(4-Bromophenyl)-4-methylpentanoic acid is an organic compound that features a bromine-substituted phenyl ring attached to a pentanoic acid chain
作用機序
Target of Action
Bromophenyl compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that they may interact with palladium catalysts in these reactions.
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the bromophenyl compound undergoes oxidative addition with a palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where the bromophenyl group is transferred from boron to palladium . The exact mode of action of 3-(4-Bromophenyl)-4-methylpentanoic acid may vary depending on the specific reaction conditions and the presence of other compounds.
Biochemical Pathways
Bromophenyl compounds can participate in free radical reactions , which can affect a variety of biochemical pathways. For example, they may influence the production of reactive oxygen species (ROS), which play a role in cellular signaling and homeostasis .
Result of Action
Bromophenyl compounds can participate in free radical reactions , which can lead to oxidative stress and potential cellular damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the reaction conditions in Suzuki–Miyaura cross-coupling reactions, such as the presence of a palladium catalyst and the reaction temperature, can significantly impact the compound’s reactivity . Additionally, the presence of other compounds can influence the compound’s reactivity and the pathways it affects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-4-methylpentanoic acid typically involves the bromination of 4-methylpentanoic acid followed by a Friedel-Crafts acylation reaction. The bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The Friedel-Crafts acylation involves the reaction of the brominated intermediate with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure high-quality product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the bromine substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, leading to the formation of phenols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 3-(4-Phenyl)-4-methylpentanoic acid.
Substitution: Formation of 3-(4-Hydroxyphenyl)-4-methylpentanoic acid.
科学的研究の応用
Chemistry: 3-(4-Bromophenyl)-4-methylpentanoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules through reactions such as Suzuki-Miyaura coupling.
Biology: In biological research, this compound can be used to study the effects of bromine-substituted aromatic compounds on biological systems. It may also be used in the development of new pharmaceuticals.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity could lead to new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its bromine substituent makes it useful in flame retardants and other applications requiring halogenated compounds.
類似化合物との比較
- 3-(4-Chlorophenyl)-4-methylpentanoic acid
- 3-(4-Fluorophenyl)-4-methylpentanoic acid
- 3-(4-Iodophenyl)-4-methylpentanoic acid
Comparison: 3-(4-Bromophenyl)-4-methylpentanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine is larger and less electronegative than chlorine and fluorine, leading to different steric and electronic effects. This can influence the compound’s reactivity, making it more suitable for certain applications in organic synthesis and medicinal chemistry.
特性
IUPAC Name |
3-(4-bromophenyl)-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8(2)11(7-12(14)15)9-3-5-10(13)6-4-9/h3-6,8,11H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUVSXKUNSQVEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


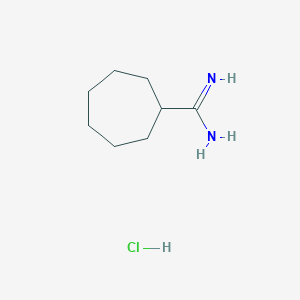
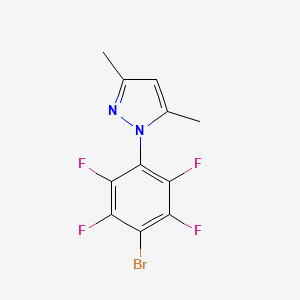
![4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-3a,4,7,7a-tetrahydro-](/img/structure/B3033221.png)
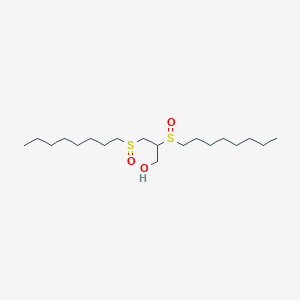
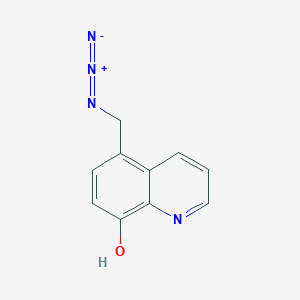
![2-[4-(Dimethylamino)benzyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B3033226.png)
![2-[4-(Acetylamino)phenyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B3033227.png)
methanone](/img/structure/B3033228.png)

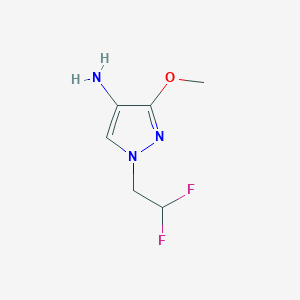
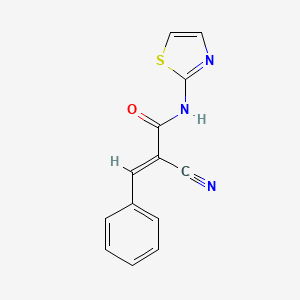
![[4,5'-Bi-1H-pyrazol]-5-ol, 1-[4-(3-chloro-2-thienyl)-2-thiazolyl]-3,3'-dimethyl-1'-(tetrahydro-1,1-dioxido-3-thienyl)-](/img/structure/B3033234.png)

